

Spectroscopic Profile of 3-Bromo-2-(bromomethyl)pyridine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-2-(bromomethyl)pyridine

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Introduction

3-Bromo-2-(bromomethyl)pyridine is a halogenated pyridine derivative of significant interest in synthetic organic chemistry and drug discovery. Its bifunctional nature, featuring a bromine substituent on the pyridine ring and a bromomethyl group, makes it a versatile building block for the synthesis of more complex molecules. A thorough understanding of its spectroscopic characteristics is paramount for researchers in confirming its synthesis, assessing its purity, and elucidating the structures of its downstream products. This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Bromo-2-(bromomethyl)pyridine**. In the absence of publicly available experimental spectra, this guide leverages established spectroscopic principles and data from analogous compounds to provide a robust, predictive analysis for research scientists and professionals in drug development.

Molecular Structure and Predicted Spectroscopic Features

The structure of **3-Bromo-2-(bromomethyl)pyridine** dictates its unique spectroscopic fingerprint. The pyridine ring is an aromatic system, and the presence of two bromine atoms, one on the ring and one on the methyl substituent, will have characteristic influences on the spectral data.

Caption: Molecular structure of **3-Bromo-2-(bromomethyl)pyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ^1H and ^{13}C NMR spectra of **3-Bromo-2-(bromomethyl)pyridine** are detailed below. These predictions are based on the analysis of related compounds such as 3-bromopyridine, 2-bromopyridine, and 2-(bromomethyl)pyridine.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

^1H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring, and one signal in the aliphatic region for the bromomethyl protons.

Table 1: Predicted ^1H NMR Data for **3-Bromo-2-(bromomethyl)pyridine** in CDCl_3

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.6	Doublet of doublets	1H	H-6
~7.8	Doublet of doublets	1H	H-4
~7.3	Doublet of doublets	1H	H-5
~4.8	Singlet	2H	-CH ₂ Br

Interpretation and Rationale:

- Aromatic Protons (H-4, H-5, H-6):** The chemical shifts of the pyridine protons are influenced by the electron-withdrawing nature of the nitrogen atom and the bromine substituent. The proton at the 6-position (H-6) is expected to be the most downfield due to its proximity to the electronegative nitrogen. The H-4 and H-5 protons will appear at intermediate chemical shifts. The coupling patterns (doublet of doublets) arise from the spin-spin coupling between adjacent protons on the ring.

- **Bromomethyl Protons (-CH₂Br):** The protons of the bromomethyl group are expected to appear as a singlet, as there are no adjacent protons to couple with. The chemical shift will be significantly downfield from a typical methyl group due to the deshielding effect of the adjacent bromine atom.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for **3-Bromo-2-(bromomethyl)pyridine** in CDCl₃

Chemical Shift (δ, ppm)	Assignment
~152	C-2
~150	C-6
~140	C-4
~125	C-5
~122	C-3
~30	-CH ₂ Br

Interpretation and Rationale:

- **Aromatic Carbons (C-2, C-3, C-4, C-5, C-6):** The carbon atoms of the pyridine ring will resonate in the aromatic region. The carbon atom bearing the bromine (C-3) is expected to be shielded compared to the other carbons. The carbon attached to the bromomethyl group (C-2) will also have a characteristic chemical shift.
- **Bromomethyl Carbon (-CH₂Br):** The carbon of the bromomethyl group will appear in the aliphatic region, with its chemical shift influenced by the attached bromine atom.

Experimental Protocol for NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **3-Bromo-2-(bromomethyl)pyridine** in approximately 0.7 mL of deuterated chloroform (CDCl₃).

- Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ^1H NMR experiment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted IR Absorption Bands for **3-Bromo-2-(bromomethyl)pyridine**

Wavenumber (cm^{-1})	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
1600-1450	Medium-Strong	C=C and C=N stretching vibrations of the pyridine ring
1200-1000	Strong	C-N stretch
~1250	Strong	C-H in-plane bending
~800-700	Strong	C-H out-of-plane bending
~700-600	Strong	C-Br stretch

Interpretation and Rationale:

The IR spectrum will be characterized by absorptions corresponding to the aromatic pyridine ring and the carbon-bromine bonds. The C-H stretching vibrations of the aromatic ring will appear above 3000 cm^{-1} . The characteristic ring stretching vibrations (C=C and C=N) will be observed in the $1600\text{--}1450\text{ cm}^{-1}$ region. The strong absorption in the fingerprint region between $700\text{--}600\text{ cm}^{-1}$ will be indicative of the C-Br stretching vibration.[5]

Experimental Protocol for IR Spectroscopy

- Sample Preparation: A small amount of the solid **3-Bromo-2-(bromomethyl)pyridine** can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

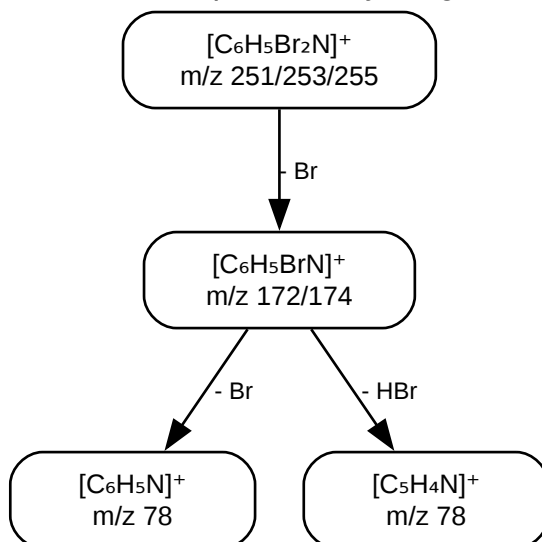
Table 4: Predicted Mass Spectrometry Data for **3-Bromo-2-(bromomethyl)pyridine**

m/z	Relative Abundance	Assignment
251/253/255	High	$[M]^+$ (Molecular ion)
172/174	High	$[M - \text{Br}]^+$
93	Medium	$[M - 2\text{Br}]^+$
78	Medium	$[\text{C}_5\text{H}_4\text{N}]^+$

Interpretation and Rationale:

- Molecular Ion Peak: Due to the presence of two bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two stable isotopes, ^{79}Br and ^{81}Br , in approximately a 1:1 ratio. Therefore, a molecule with two bromine atoms will show three peaks for the molecular ion cluster (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.^[6]
- Fragmentation Pattern: The most likely fragmentation pathway will involve the loss of a bromine radical from the bromomethyl group, leading to a stable pyridyl-methyl cation. Subsequent loss of the second bromine atom is also expected.

Predicted Mass Spectrometry Fragmentation

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Caption: Predicted fragmentation pathway for **3-Bromo-2-(bromomethyl)pyridine**.

Experimental Protocol for Mass Spectrometry

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
- **Ionization:** Electron Impact (EI) ionization is a suitable method for this compound.
- **Analysis:** A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Conclusion

This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for **3-Bromo-2-(bromomethyl)pyridine**. By understanding these expected spectral features, researchers can confidently identify this key synthetic intermediate, ensure its purity, and utilize it effectively in the development of novel chemical entities. The provided protocols offer a standardized approach to acquiring high-quality spectroscopic data for this compound.

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